N1-ethyl-N1-methylbenzene-1,4-disulfonamide
Description
Properties
Molecular Formula |
C9H14N2O4S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-N-ethyl-4-N-methylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H14N2O4S2/c1-3-11(2)17(14,15)9-6-4-8(5-7-9)16(10,12)13/h4-7H,3H2,1-2H3,(H2,10,12,13) |
InChI Key |
BAZSRCTUCOTZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-methylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of ethyl and methyl groups. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The subsequent alkylation steps may require the use of alkyl halides under basic conditions to introduce the ethyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-methylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-ethyl-N1-methylbenzene-1,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-ethyl-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., indolyl in Indisulam) enhance target specificity but may reduce solubility. Smaller alkyl groups (ethyl/methyl) balance lipophilicity and solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in Indisulam) increase sulfonamide acidity, improving hydrogen-bonding capacity with enzymes like carbonic anhydrase .
Physicochemical Properties
Insights :
- The ethyl-methyl derivative’s higher LogP suggests better membrane penetration than dimethyl analogs but lower than chlorinated/indolyl derivatives.
Biological Activity
N1-ethyl-N1-methylbenzene-1,4-disulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound exhibits significant interactions with various biomolecules, particularly enzymes. It acts as an inhibitor for several critical enzymes, including carbonic anhydrase and dihydropteroate synthase, which play essential roles in metabolic pathways.
1.1 Enzyme Inhibition
The compound's inhibition of carbonic anhydrase affects the conversion of carbon dioxide and water to bicarbonate and protons, which is crucial for maintaining acid-base balance in biological systems. Additionally, its competitive inhibition of dihydropteroate synthase disrupts folate synthesis in bacteria, leading to antimicrobial effects.
The biological activity of this compound is primarily mediated through its binding to specific active sites on target enzymes. This binding alters the normal catalytic activity of these enzymes, leading to downstream effects on cellular metabolism and signaling pathways.
2.1 Molecular Interactions
At the molecular level, the compound's sulfonamide group interacts with amino acids at the active sites of enzymes. This interaction can lead to changes in substrate availability and product formation within metabolic pathways .
3. Biological Activity and Applications
Research has highlighted various biological activities associated with this compound:
3.1 Antimicrobial Activity
The compound has demonstrated significant antibacterial properties by inhibiting bacterial growth through its action on dihydropteroate synthase. This mechanism is similar to that of traditional sulfonamide antibiotics.
3.2 Anticancer Potential
Studies indicate that this compound may have anticancer properties due to its ability to inhibit oxidative phosphorylation in cancer cells. This inhibition leads to reduced ATP production and promotes apoptosis in tumor cells.
4. Research Findings
Recent studies have explored the pharmacological profiles and therapeutic potentials of this compound:
| Study | Findings |
|---|---|
| Demonstrated enzyme inhibition leading to decreased bacterial proliferation. | |
| Study 2 | Investigated its effects on cancer cell lines, showing reduced viability at certain concentrations. |
| Study 3 | Analyzed interactions with cytochrome P450 enzymes affecting drug metabolism. |
5.1 Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.
5.2 Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in breast cancer cells. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of apoptotic pathways .
Q & A
Q. What are the common synthetic routes for preparing N1-ethyl-N1-methylbenzene-1,4-disulfonamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves sulfonylation of a substituted aniline precursor. For example, a method analogous to the preparation of related disulfonamides involves reacting 1,4-benzenedisulfonyl chloride with an ethyl-methyl amine derivative in pyridine or DMF under controlled conditions. Key parameters include:
- Solvent choice : Pyridine acts as both a solvent and acid scavenger, improving reaction efficiency .
- Temperature : Room temperature or mild heating (e.g., 40–65°C) avoids side reactions like over-sulfonylation .
- Stoichiometry : A slight excess (1.1–1.3 eq) of sulfonyl chloride ensures complete amine conversion .
Purification via vacuum distillation of pyridine followed by recrystallization or column chromatography is recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?
- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and purity. For analogous compounds, LC-MS peaks at m/z ~350–400 are typical .
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm for sulfonamide-attached benzene) and ethyl/methyl groups (δ 1.0–1.5 ppm for CH3 and δ 3.0–3.5 ppm for N–CH2) .
- FT-IR : Sulfonamide S=O stretches appear as strong bands near 1150–1350 cm⁻¹ .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% ideal for biological assays) .
Q. What are the key considerations for ensuring the chemical stability and solubility of this compound in various solvent systems during experimental workflows?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonamide polarity. Aqueous buffers at pH 7–8 are suitable for biological assays .
- Stability : Store at –20°C in desiccated conditions to prevent hydrolysis. Avoid prolonged exposure to strong acids/bases, which may cleave sulfonamide bonds .
Advanced Research Questions
Q. How do structural modifications at the ethyl and methyl groups of this compound influence its binding affinity to biological targets, and what methodologies are used to assess these interactions?
- Structure-Activity Relationship (SAR) : Replace ethyl/methyl groups with bulkier substituents (e.g., cyclopentyl, piperidinyl) to evaluate steric effects on target binding. For example, cyclopentyl analogs show enhanced affinity for proteins like DCAF15 in E3 ligase complexes .
- Assessment Methods :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Ka/Kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What experimental strategies are recommended to evaluate the pharmacokinetic properties of this compound in preclinical models, and how can in vitro-in vivo correlations be established?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life (t1/2) .
- Caco-2 Permeability : Predicts intestinal absorption potential .
- In Vivo Studies :
- Rodent Pharmacokinetics : Administer IV/orally and measure plasma concentrations via LC-MS/MS. Calculate AUC, Cmax, and bioavailability .
- Correlation : Use computational tools like GastroPlus to model in vitro data against in vivo outcomes .
Q. How can computational modeling techniques such as molecular docking and molecular dynamics simulations be applied to predict the interaction mechanisms of this compound with potential protein targets?
- Docking (AutoDock Vina) : Predict binding poses in target active sites (e.g., DCAF15 or RBM39). Focus on hydrogen bonds between sulfonamide oxygens and protein residues .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100+ ns to identify critical binding motifs and conformational changes .
- Free Energy Calculations (MM/PBSA) : Estimate binding free energies to rank analogs .
Q. When encountering contradictions in biological activity data for this compound across different studies, what systematic approaches should researchers employ to identify and resolve these discrepancies?
- Source Analysis : Verify compound purity (>95% by HPLC) and batch-to-batch consistency .
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO% in cell-based assays) .
- Target Specificity : Confirm target expression levels in models (e.g., Western blot for DCAF15 in cell lines) .
- Statistical Validation : Use meta-analysis tools to assess heterogeneity across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
